molecular formula C27H25N3O3 B2604507 5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione CAS No. 312750-60-0

5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione

Cat. No. B2604507
CAS RN: 312750-60-0
M. Wt: 439.515
InChI Key: NIGANMVXPWFPQF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a diazaperhydroine group, which is a type of heterocyclic compound containing nitrogen atoms. It also has a methylene bridge connecting two phenyl groups, one of which is substituted with a dimethylamino group. The presence of these functional groups suggests that the compound could exhibit interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the diazaperhydroine group could potentially be formed through a condensation reaction or a cyclization reaction. The dimethylamino group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The diazaperhydroine group would introduce a degree of rigidity into the molecule, while the phenyl groups could potentially engage in π-π stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The diazaperhydroine group could potentially participate in reactions involving the nitrogen atoms, while the phenyl groups could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diazaperhydroine group could potentially increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

Green Synthesis Methods

A greener sonochemical synthesis method has been developed for compounds similar to the requested chemical, using water as a solvent, which is relatively environmentally benign. This method emphasizes green chemistry principles with advantages such as good yields, easy workup, and short reaction times (Khorrami, Faraji & Bazgir, 2011).

Electrophilic Substitution and Proton Sponges

The compound has been shown to undergo H/D-exchange and electrophilic substitution, leading to the formation of push-pull derivatives and exhibiting strong positive solvatochromism. This indicates its potential in the development of proton sponges and other reactive intermediates (Mekh, Pozharskii & Ozeryanskii, 2010).

Water-Solubility Studies

Studies focusing on the water solubility of bis-phosphines, a class to which the compound belongs, have highlighted how the structural nuances, such as the positions of substituents on the aromatic ring, can drastically affect solubility. This suggests potential applications in developing soluble forms of this compound for various uses (Krogstad et al., 2009).

Chemical Reactivity and Formation of Proton Sponges

The compound has been involved in cycloaddition reactions to form new proton sponges with a diazafluoranthene skeleton, indicating its reactivity and potential in synthesizing complex molecular structures (Pozharskii, Ozeryanskii & Vistorobskii, 2003).

High Spin Mononuclear Iron(III) Complexes

The compound may also have applications in the synthesis of high spin mononuclear iron(III) complexes, which have been characterized via various spectroscopic methods, pointing to potential applications in magnetic materials and catalysis (Pogány et al., 2017).

Luminescent Properties

Studies on substituted diboranes related to the compound have revealed that the substitution pattern significantly affects fluorescence observation, suggesting potential applications in the development of luminescent materials (Kaiser et al., 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in materials science or a similar field, its properties would likely depend on its molecular structure .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas ranging from medicine to materials science. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

5-[[4-(dimethylamino)phenyl]methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-18-7-5-9-22(15-18)29-25(31)24(17-20-11-13-21(14-12-20)28(3)4)26(32)30(27(29)33)23-10-6-8-19(2)16-23/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGANMVXPWFPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)N(C2=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione

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